
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one is an organic compound with the chemical formula C9H10O2. It is a colorless solid with a typical ketene structure, stable at normal temperature, and soluble in organic solvents such as ethanol, chloroform, and dimethylformamide . This compound is known for its sweet taste and is considered an active compound in various applications.
Méthodes De Préparation
The preparation of 4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one involves multi-step reactions. Common methods include:
Cyclization Reaction of Olefins: This method involves the cyclization of olefins followed by the addition reaction of carbonyl compounds.
Michael Addition and Rearrangement: Another method uses methylfuran, formaldehyde, and dimethylamine as raw materials, undergoing Michael addition, rearrangement, and hydrolysis.
Grignard Reagent Reaction: This method involves the reaction of 5-methylfurfural with Grignard reagents like bromoacetylene or chloroacetylene, followed by hydrolysis and molecular rearrangement.
Analyse Des Réactions Chimiques
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halogens.
Major Products: The major products formed from these reactions include ketones, alcohols, alkanes, and substituted cyclopentenones.
Applications De Recherche Scientifique
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one involves its interaction with molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4-Hydroxy-3-methyl-2-(propan-2-yl)cyclopent-2-en-1-one can be compared with similar compounds such as:
2-Hydroxy-3-methyl-2-cyclopenten-1-one: Known for its maple-like odor and used in flavors and perfumery.
2-Cyclopenten-1-one, 4-hydroxy-3-methyl-2-(2-pentenyl): Used as an intermediate in the synthesis of insecticides.
Jasmolone: Another similar compound used in the fragrance industry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and applications in various fields.
Propriétés
Numéro CAS |
63161-02-4 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
4-hydroxy-3-methyl-2-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-5(2)9-6(3)7(10)4-8(9)11/h5,7,10H,4H2,1-3H3 |
Clé InChI |
YUZKLIMWVBRRMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC1O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,5,5-Tetramethylbicyclo[4.2.2]deca-3,7,9-triene](/img/structure/B14500699.png)
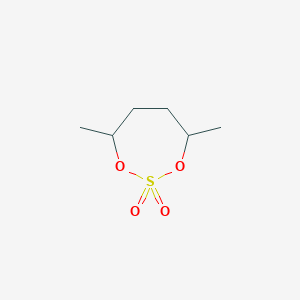
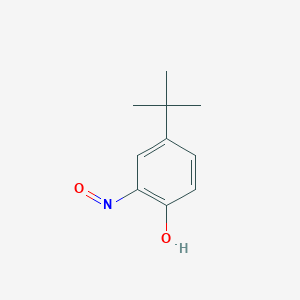
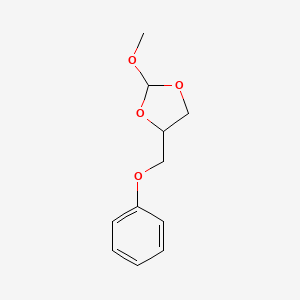

![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)

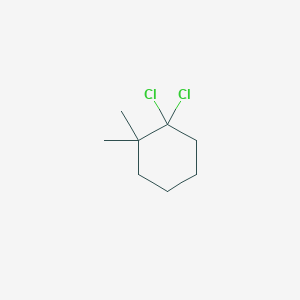
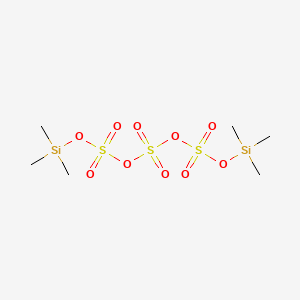

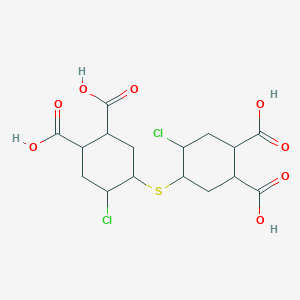
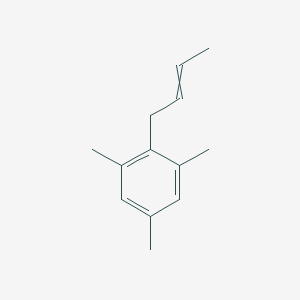
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)

